

# An In-depth Technical Guide to Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

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## Compound of Interest

Compound Name:	<i>Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate</i>
Cat. No.:	B1344775

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and predicted spectral data for **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate**. This  $\beta$ -keto ester is a valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds relevant to drug discovery.

## Core Chemical Properties

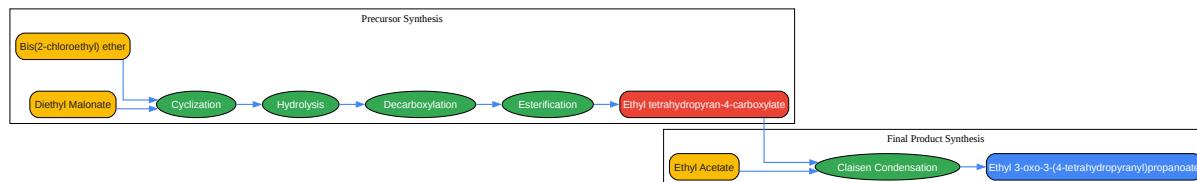
Quantitative data for **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate** is summarized below. It should be noted that while some physical properties are available as predictions from chemical databases, experimental data is not widely published.

Property	Value	Source
CAS Number	856414-68-1	Commercial Suppliers
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O <sub>4</sub>	Commercial Suppliers
Molecular Weight	200.23 g/mol	Commercial Suppliers
Physical Form	Liquid or Solid	Conflicting supplier information
Purity	≥95%	Commercial Suppliers
Boiling Point	287.7 ± 30.0 °C (Predicted)	[ChemicalBook[1]]
Density	1.101 ± 0.06 g/cm <sup>3</sup> (Predicted)	[ChemicalBook[1]]
Storage	2-8°C, Sealed in dry conditions	Commercial Suppliers
IUPAC Name	ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate	Commercial Suppliers

## Synthesis and Experimental Protocols

While a specific published protocol for the synthesis of **Ethyl 3-oxo-3-(4-tetrahydropyanyl)propanoate** is not readily available, a standard and reliable method would be the mixed Claisen condensation between ethyl tetrahydropyran-4-carboxylate and ethyl acetate, using a strong base like sodium ethoxide. Below is a detailed, proposed experimental protocol for this synthesis, including the preparation of the requisite starting material.

## Diagram of Synthetic Workflow

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Caption: Proposed synthetic workflow for **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate**.

## Part 1: Synthesis of Ethyl tetrahydropyan-4-carboxylate (Precursor)

This multi-step precursor synthesis is based on established methods for creating the tetrahydropyan-4-carboxylic acid core structure.[2]

Step 1a: Cyclization to form Diethyl tetrahydropyan-4,4-dicarboxylate

- To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a suitable solvent like toluene, add diethyl malonate.
- Heat the mixture and add bis(2-chloroethyl) ether dropwise.
- Reflux the reaction mixture until completion (monitored by TLC or GC).
- After cooling, quench the reaction with water and separate the organic layer.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl tetrahydropyran-4,4-dicarboxylate.

Step 1b: Hydrolysis and Decarboxylation to form Tetrahydropyran-4-carboxylic acid

- Hydrolyze the crude diester from the previous step using an excess of aqueous sodium hydroxide with heating.
- After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
- Filter the solid, wash with cold water, and dry.
- The resulting tetrahydropyran-4,4-dicarboxylic acid is then decarboxylated by heating in a high-boiling solvent like xylene or paraffin oil at 120-130°C until gas evolution ceases.[\[2\]](#)
- The crude tetrahydropyran-4-carboxylic acid can be purified by recrystallization or distillation.

Step 1c: Esterification to form Ethyl tetrahydropyran-4-carboxylate

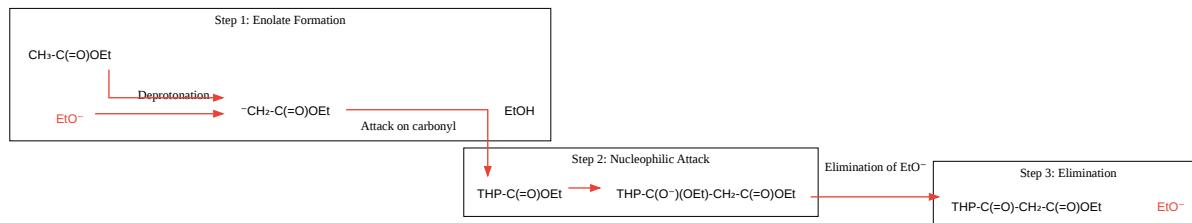
- Dissolve the tetrahydropyran-4-carboxylic acid in an excess of absolute ethanol.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
- Reflux the mixture for several hours (monitored by TLC).
- After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
- Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting ethyl tetrahydropyran-4-carboxylate by vacuum distillation.

## Part 2: Claisen Condensation to form Ethyl 3-oxo-3-(4-tetrahydropyryanyl)propanoate

This procedure is based on the general principles of the mixed Claisen condensation.[\[3\]](#)[\[4\]](#)

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
- To this, add a mixture of ethyl tetrahydropyran-4-carboxylate (from Part 1) and an equimolar amount of ethyl acetate.
- Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
- After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
- Acidify the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to a pH of ~5-6.
- Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
- Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

## Diagram of Proposed Reaction Mechanism



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Caption: Key steps in the Claisen condensation mechanism for the synthesis.

## Predicted Spectroscopic Data

As experimental spectra are not publicly available, the following data has been predicted based on the chemical structure of **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate**. This information is intended to aid in the characterization of the synthesized product.

### Predicted $^1\text{H}$ NMR Spectrum (in $\text{CDCl}_3$ )

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.20	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~3.95	m	2H	-O-CH <sub>2</sub> - (axial, THP ring)
~3.50	s	2H	-C(=O)-CH <sub>2</sub> -C(=O)-
~3.40	m	2H	-O-CH <sub>2</sub> - (equatorial, THP ring)
~2.80	m	1H	-C(=O)-CH- (THP ring)
~1.80	m	4H	-CH <sub>2</sub> -CH-CH <sub>2</sub> - (THP ring)
~1.25	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Note: The methylene protons of the tetrahydropyran (THP) ring are diastereotopic and are expected to show complex splitting patterns. The methylene protons alpha to the ester and ketone are part of a  $\beta$ -keto ester system and may exhibit keto-enol tautomerism, which would result in different chemical shifts and potentially the appearance of an enolic proton signal.

## Predicted $^{13}\text{C}$ NMR Spectrum (in $\text{CDCl}_3$ )

Chemical Shift (ppm)	Assignment
~202	C=O (Ketone)
~167	C=O (Ester)
~67	-O-CH <sub>2</sub> - (THP ring)
~61	-OCH <sub>2</sub> CH <sub>3</sub>
~49	-C(=O)-CH <sub>2</sub> -C(=O)-
~45	-C(=O)-CH- (THP ring)
~28	-CH <sub>2</sub> -CH-CH <sub>2</sub> - (THP ring)
~14	-OCH <sub>2</sub> CH <sub>3</sub>

## Predicted IR Spectrum

Wavenumber (cm <sup>-1</sup> )	Functional Group
~2950-2850	C-H stretch (alkane)
~1745	C=O stretch (ester)
~1715	C=O stretch (ketone)
~1100	C-O stretch (ether and ester)

This guide provides a foundational understanding of **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate** for its application in research and development. The provided synthetic protocol and predicted spectral data offer a strong starting point for its preparation and characterization in a laboratory setting.

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